2-Aminocyclopentanol
Overview
Description
2-Aminocyclopentanol is an aminocyclanol . Its d,l - cis - and d,l - trans - forms have been synthesized . The trans -form of the product can be produced in large (multigram) scale via carbamate addition protocol .
Synthesis Analysis
The preparation of (+)-cis- and (f )-trans-2-dimethylaminocyclopentyl acetate methiodide (1, n = 3) was accomplished using a previously reported method . A new strain named Arthrobacter sp. TYUT010-15 with the ( R )-selective deamination activity of cyclic β-amino alcohol has been isolated from nature via a high throughput solid-phase screening method .
Molecular Structure Analysis
The molecular formula of 2-Aminocyclopentanol is C5H11NO . Its average mass is 101.147 Da and its monoisotopic mass is 101.084061 Da .
Chemical Reactions Analysis
2-Aminocyclopentanol is involved in several chemical reactions. For instance, it has been used in the synthesis of pharmaceuticals . It also plays a role in the resolution of (f )-trans-2-benzylaminocyclopentanol using D- or L-dibenzoyltartaric acid as the resolving agent .
Physical And Chemical Properties Analysis
2-Aminocyclopentanol has a density of 1.1±0.1 g/cm3, a boiling point of 179.4±33.0 °C at 760 mmHg, and a flash point of 62.3±25.4 °C . It has 2 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .
Scientific Research Applications
Chemoenzymatic Syntheses
- Efficient Synthesis: A novel chemoenzymatic protocol has been developed for the preparation of trans-2-aminocyclopentanol derivatives. This includes synthesis and Burkholderia cepacia lipase-catalyzed resolution of the racemic precursor, trans-2-(diallylamino)cyclopentanol. Diversely substituted derivatives are prepared from enantiopure compounds isolated in the biotransformation (González‐Sabín et al., 2009).
Synthesis of Amino Acids Analog
- Amino Acid Analog Synthesis: The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a potential structural analog of natural amino acids serine and threonine, and an established antitumor agent cycloleucine, has been investigated (Huddle & Skinner, 1971).
Mimics of Sugar Metabolism
- Sugar Mimics Synthesis: Aminocyclopentanols, mimicking intermediates in the hydrolysis of α-D-galactosides, have been synthesized for studying glycosidases. However, they showed no selectivity in inhibiting α- and β-galactosidases (Bøjstrup & Lundt, 2005).
Biochemical Studies
- Cellular Respiration and Amino Acid Metabolism: 1-Aminocyclopentanecarboxylic acid (ACPC) was examined for its impact on cellular respiration and its reactivity towards decarboxylases, transaminases, and amino acid oxidases. ACPC didn't affect cellular respiration or the metabolism of other amino acids in rat tissues (Berlinguet et al., 1962).
Future Directions
While specific future directions for 2-Aminocyclopentanol are not mentioned in the search results, there is accumulating evidence on the anti-microbial and anti-inflammatory efficacy of similar compounds in the context of endodontics . Further clinical trials with robust methodology are warranted to translate its use for clinical practice on humans .
properties
IUPAC Name |
2-aminocyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903822 | |
Record name | NoName_4581 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclopentanol | |
CAS RN |
57070-95-8, 59260-76-3 | |
Record name | Cyclopentanol, cis-2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanol, trans-2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059260763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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